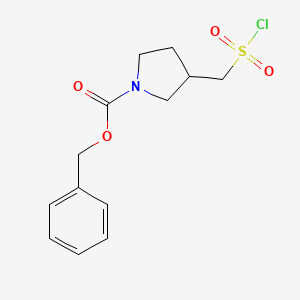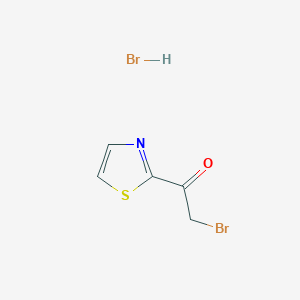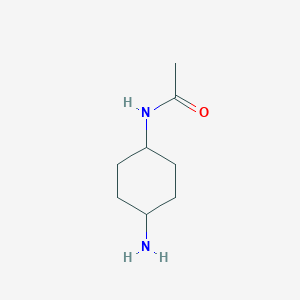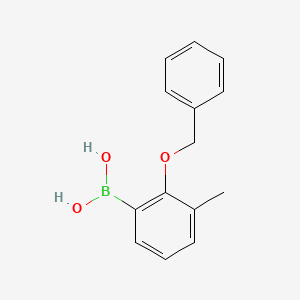
2-Benzoxazoleetanamina
Descripción general
Descripción
2-Benzoxazoleethanamine, also known as 2-benzoxazoleethanamine hydrochloride, is a synthetic chemical compound that has been used in scientific research since the early 1990s. It is an aromatic heterocyclic amine that is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. This compound has been studied extensively for its potential applications in medicinal chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Química Orgánica Sintética
El benzoxazol es un miembro valioso e importante de los heteroarenos que conecta la química orgánica sintética con las áreas medicinal, farmacéutica e industrial . Se ha utilizado ampliamente como material de partida para diferentes enfoques mecanísticos en el descubrimiento de fármacos . Ha habido un gran auge en la síntesis de benzoxazol a través de diferentes vías .
Química Medicinal
El benzoxazol es un andamiaje atractivo en la química medicinal debido a sus diversas aplicaciones biológicas . El esqueleto de benzoxazol forma el componente activo en muchos medicamentos comercializados .
Actividad Antimicrobiana
Muchos compuestos naturales y sintéticos que contienen benzoxazol exhiben propiedades antimicrobianas .
Actividad Antitumoral
Los compuestos que contienen benzoxazol también muestran propiedades antitumorales . El VEGFR-2 juega un papel importante en la angiogénesis tumoral y su inhibición ha demostrado ser una estrategia eficaz en la terapia del cáncer .
Actividad Antioxidante
Se ha descubierto que los derivados del benzoxazol exhiben propiedades antioxidantes .
Actividad Antiviral
Los compuestos que contienen benzoxazol han mostrado propiedades antivirales .
Actividad Antituberculosa
Los derivados del benzoxazol han demostrado propiedades antituberculosas .
Actividad Antelmíntica
También se ha descubierto que los compuestos que contienen benzoxazol poseen propiedades antelmínticas .
Direcciones Futuras
Benzoxazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on further exploring the synthetic strategies for benzoxazole derivatives and their potential applications in various fields .
Mecanismo De Acción
Target of Action
2-Benzoxazoleethanamine, also known as 2-(1,3-benzoxazol-2-yl)ethanamine, is a compound that has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . One of the primary targets of this compound is the VEGFR-2, which plays an important role in tumor angiogenesis .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . A series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized recently as potential inhibitors of VEGFR-2 .
Biochemical Pathways
The benzoxazole scaffold is present in a wide range of natural products, pharmaceuticals, and functional materials . Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . The benzoxazole skeleton also forms the active component in many marketed drugs .
Result of Action
Benzoxazole derivatives have shown potent anticancer activity . They have been found to be effective against various human cancer cell lines
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance
Análisis Bioquímico
Biochemical Properties
2-Benzoxazoleethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Benzoxazoleethanamine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can form non-covalent interactions with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
2-Benzoxazoleethanamine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Benzoxazoleethanamine can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Benzoxazoleethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Benzoxazoleethanamine can bind to specific enzyme active sites, inhibiting their catalytic activity. This inhibition can lead to the accumulation or depletion of certain metabolites, thereby affecting cellular metabolism. Additionally, 2-Benzoxazoleethanamine can interact with transcription factors, influencing gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzoxazoleethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzoxazoleethanamine remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-Benzoxazoleethanamine in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Benzoxazoleethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, 2-Benzoxazoleethanamine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2-Benzoxazoleethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 and transferases, leading to the formation of metabolites that can be excreted from the body. The metabolic pathways of 2-Benzoxazoleethanamine play a crucial role in determining its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of 2-Benzoxazoleethanamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in various cellular compartments. The distribution of 2-Benzoxazoleethanamine can influence its biological activity, as it determines the concentration of the compound at its target sites. Understanding the transport and distribution mechanisms of 2-Benzoxazoleethanamine is essential for optimizing its therapeutic potential .
Subcellular Localization
2-Benzoxazoleethanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Benzoxazoleethanamine can localize to the nucleus, cytoplasm, or mitochondria, where it interacts with specific biomolecules to exert its effects. The subcellular localization of 2-Benzoxazoleethanamine is a critical factor in understanding its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCFAEORPFKPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313790 | |
| Record name | 2-Benzoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623553-29-7 | |
| Record name | 2-Benzoxazoleethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623553-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)










